molecular formula C14H28O2 B12659989 Tetradec-13-ene-1,2-diol CAS No. 85866-09-7

Tetradec-13-ene-1,2-diol

Cat. No.: B12659989
CAS No.: 85866-09-7
M. Wt: 228.37 g/mol
InChI Key: KLRIGFIZXKJATE-UHFFFAOYSA-N
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Description

Tetradec-13-ene-1,2-diol is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of a double bond at the 13th carbon and hydroxyl groups at the 1st and 2nd carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-13-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tetradec-13-ene. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of tetradec-13-yne-1,2-diol. This method uses a palladium catalyst under controlled temperature and pressure conditions to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated diols

    Substitution: Halogenated compounds

Scientific Research Applications

Tetradec-13-ene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetradec-13-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bond may participate in reactions that modify the compound’s activity and interactions within biological systems.

Comparison with Similar Compounds

    13-Tetradecene-1,3-diyne-6,7-diol: Similar in structure but contains triple bonds instead of a double bond.

    (Z)-tetradec-11-en-1-ol: Contains a double bond at a different position and a single hydroxyl group.

Uniqueness: Tetradec-13-ene-1,2-diol is unique due to its specific placement of the double bond and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

85866-09-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

tetradec-13-ene-1,2-diol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h2,14-16H,1,3-13H2

InChI Key

KLRIGFIZXKJATE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCC(CO)O

Origin of Product

United States

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